Aflatoxin Q1

Übersicht

Beschreibung

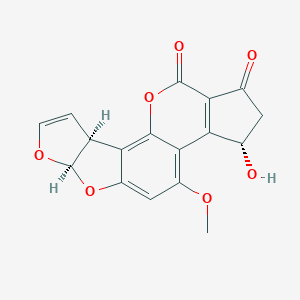

Aflatoxin Q1 is a monohydroxylated derivative of aflatoxin B1, one of the major metabolites formed after the incubation of the microsomal fraction from the mammalian liver with aflatoxin B1 . Aflatoxins are a group of mycotoxins produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus . These toxins are known for their potent carcinogenic properties and are commonly found contaminating food and feed products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of aflatoxin Q1 involves the hydroxylation of aflatoxin B1. This process is typically carried out using liver microsomes, which contain the necessary cytochrome P450 enzymes to catalyze the hydroxylation reaction . The reaction conditions generally include an incubation period with the microsomal fraction at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. for research purposes, it can be synthesized in controlled laboratory environments using the aforementioned hydroxylation process .

Analyse Chemischer Reaktionen

Types of Reactions: Aflatoxin Q1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form more reactive species.

Reduction: It can undergo reduction reactions, although these are less common.

Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Toxicological Insights

Aflatoxin Q1 is primarily recognized for its lower genotoxicity compared to aflatoxin B1. Research indicates that this compound is not appreciably oxidized in human liver microsomes, suggesting a potential detoxification pathway from aflatoxin B1 through 3 alpha-hydroxylation, which may mitigate some toxic effects . The compound has been synthesized for research purposes to study its interactions with DNA and other cellular components, providing insights into its mechanisms of action and potential risks associated with exposure.

Table 1: Comparison of Aflatoxins in Toxicity

| Aflatoxin Type | Genotoxicity Level | Major Metabolites | Common Sources |

|---|---|---|---|

| Aflatoxin B1 | High | N7-guanyl adducts | Contaminated grains, nuts |

| This compound | Low | Hydroxylated forms | Animal feed, contaminated crops |

| Aflatoxin M1 | Moderate | Metabolized from B1 | Milk products |

Food Safety Applications

This compound plays a crucial role in food safety assessments. It is often detected in livestock that consume contaminated feed, leading to its presence in meat and dairy products. Monitoring this compound levels helps in evaluating the safety of animal-derived food products for human consumption. The detection methods include chromatographic techniques and molecular assays that can effectively identify aflatoxins in various food matrices .

Case Study: Aflatoxin Contamination in Livestock

In a study conducted in Tanzania, high levels of aflatoxins were found in the feed consumed by cattle, leading to significant health issues such as liver damage and reduced productivity. The presence of this compound was noted as a metabolite in the meat of affected animals, emphasizing the need for stringent monitoring and control measures to prevent contamination .

Health Implications

Long-term exposure to aflatoxins, including this compound, has been linked to serious health conditions such as hepatocellular carcinoma (liver cancer). The International Agency for Research on Cancer classifies aflatoxins as potent carcinogens, with specific studies indicating that dietary intake can lead to increased cancer risk in high-exposure regions .

Table 2: Health Effects Associated with Aflatoxins

| Health Effect | Mechanism | Affected Population |

|---|---|---|

| Liver cancer | DNA damage from adduct formation | Populations consuming contaminated food |

| Acute liver necrosis | Toxic metabolic byproducts | Livestock exposed to high levels |

| Immunosuppression | Glutathione depletion | Humans and animals |

Research and Future Directions

Ongoing research into this compound includes exploring its potential use as a biomarker for exposure assessment. The AF-alb biomarker has shown promise in correlating dietary intake with health outcomes in various populations . Furthermore, understanding the metabolic pathways of this compound could lead to novel detoxification strategies or therapeutic interventions aimed at reducing the health risks associated with aflatoxins.

Wirkmechanismus

Aflatoxin Q1 exerts its effects primarily through its interaction with cellular macromolecules. It is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA, where it forms adducts that can cause mutations, and various liver enzymes involved in detoxification .

Vergleich Mit ähnlichen Verbindungen

Aflatoxin B1: The parent compound from which aflatoxin Q1 is derived.

Aflatoxin M1: Another hydroxylated metabolite of aflatoxin B1, commonly found in milk.

Aflatoxin P1: A metabolite formed in the liver, similar to this compound in its hydroxylation process.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its reactivity and toxicity. Compared to aflatoxin B1, this compound has a different metabolic pathway and forms distinct DNA adducts .

Biologische Aktivität

Aflatoxin Q1 (AFQ1) is a significant metabolite derived from aflatoxin B1 (AFB1), primarily produced by the fungi Aspergillus flavus and Aspergillus parasiticus. Understanding its biological activity is crucial due to its implications in toxicology, carcinogenesis, and potential therapeutic applications.

AFQ1 is a monohydroxylated derivative of AFB1, formed through the metabolic conversion of AFB1 in the liver, particularly involving cytochrome P450 enzymes such as CYP3A4. This metabolic pathway is essential as it transforms the highly toxic AFB1 into AFQ1, which exhibits significantly lower toxicity and mutagenicity—approximately 18 times less toxic and 83 times less mutagenic than AFB1 . The structural formula of AFQ1 is C17H12O6, with a molecular weight of 312 g/mol.

Toxicity and Mutagenicity

Research indicates that AFQ1 retains some degree of biological activity, albeit reduced compared to AFB1. In various studies, AFQ1 has been shown to induce less severe toxic effects on cellular systems. For instance, in vitro studies using bovine fetal hepatocyte cell lines (BFH12) demonstrated that exposure to AFB1 resulted in significant alterations in gene expression related to cell proliferation and apoptosis pathways. AFQ1 treatment led to a different profile of gene expression changes, highlighting its role as a detoxification product rather than a direct toxin .

Cellular Impact

AFQ1's impact on cellular mechanisms includes modulation of oxidative stress responses. While AFB1 exposure generates reactive oxygen species (ROS) leading to oxidative damage, AFQ1 appears to exert lesser effects on mitochondrial integrity and cellular apoptosis pathways . Studies have shown that AFQ1 can influence cytokine secretion and cell surface marker expression in immune cells, indicating its involvement in inflammatory responses .

Case Study: Hepatotoxicity Assessment

In a study assessing the hepatotoxic effects of various aflatoxins including AFQ1, researchers found that while AFB1 had an LD50 of approximately 20 µg in ducklings, AFQ1 required much higher doses to elicit similar effects. This study underscores the reduced toxicity associated with AFQ1 compared to its parent compound .

Gene Expression Profiling

Transcriptomic analyses have revealed that AFQ1 influences the expression of genes involved in detoxification pathways. For example, genes associated with glutathione-S-transferase activity were downregulated following AFB1 exposure but showed different patterns when cells were treated with AFQ1. This suggests that AFQ1 may play a role in modulating the cellular response to oxidative stress differently than AFB1 .

Comparative Analysis of Aflatoxins

| Aflatoxin | Toxicity (LD50) | Mutagenicity | Mechanism |

|---|---|---|---|

| Aflatoxin B1 | 20 µg (ducklings) | High | DNA damage via ROS |

| This compound | >200 µg (ducklings) | Low | Detoxification metabolite |

Eigenschaften

IUPAC Name |

14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOTJLCULOEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55058-52-1, 52819-96-2 | |

| Record name | Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.